5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol
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Overview
Description
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is a complex organic compound with a molecular formula of C18H23N7O5 This compound is characterized by its unique structure, which includes a triazine ring, morpholine groups, and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol typically involves multiple steps. One common method includes the reaction of 4,6-dimorpholino-1,3,5-triazine with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 5-formylbenzene-1,2,3-triol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The morpholine groups can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: A precursor in the synthesis of the compound.
5-Formylbenzene-1,2,3-triol: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazono groups.
Uniqueness
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is unique due to its combination of a triazine ring, morpholine groups, and a benzene ring with hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H23N7O5 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C18H23N7O5/c26-13-9-12(10-14(27)15(13)28)11-19-23-16-20-17(24-1-5-29-6-2-24)22-18(21-16)25-3-7-30-8-4-25/h9-11,26-28H,1-8H2,(H,20,21,22,23)/b19-11+ |
InChI Key |
QSEDECCPFXYWAN-YBFXNURJSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
Origin of Product |
United States |
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